

The Phenylmorpholine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

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Compound of Interest

Compound Name: *5-Phenylmorpholin-3-one*

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Introduction

The phenylmorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, most notably recognized for its role in the development of stimulant drugs that modulate monoamine neurotransmission. Compounds bearing this core structure, such as phenmetrazine and its derivatives, have been investigated for a range of therapeutic applications, from appetite suppressants to treatments for attention-deficit/hyperactivity disorder (ADHD).^{[1][2]} However, the versatility of the phenylmorpholine core extends beyond central nervous system (CNS) stimulation, with emerging research exploring its potential in other therapeutic areas, including oncology. This technical guide provides an in-depth overview of the phenylmorpholine scaffold, covering its synthesis, pharmacological activities, structure-activity relationships (SAR), and pharmacokinetic properties, along with detailed experimental protocols for its synthesis and biological evaluation.

Chemical Properties and Synthesis

The phenylmorpholine core consists of a morpholine ring attached to a phenyl group. The substitution pattern on both the phenyl ring and the morpholine nucleus allows for extensive chemical modification, leading to a diverse range of pharmacological activities.

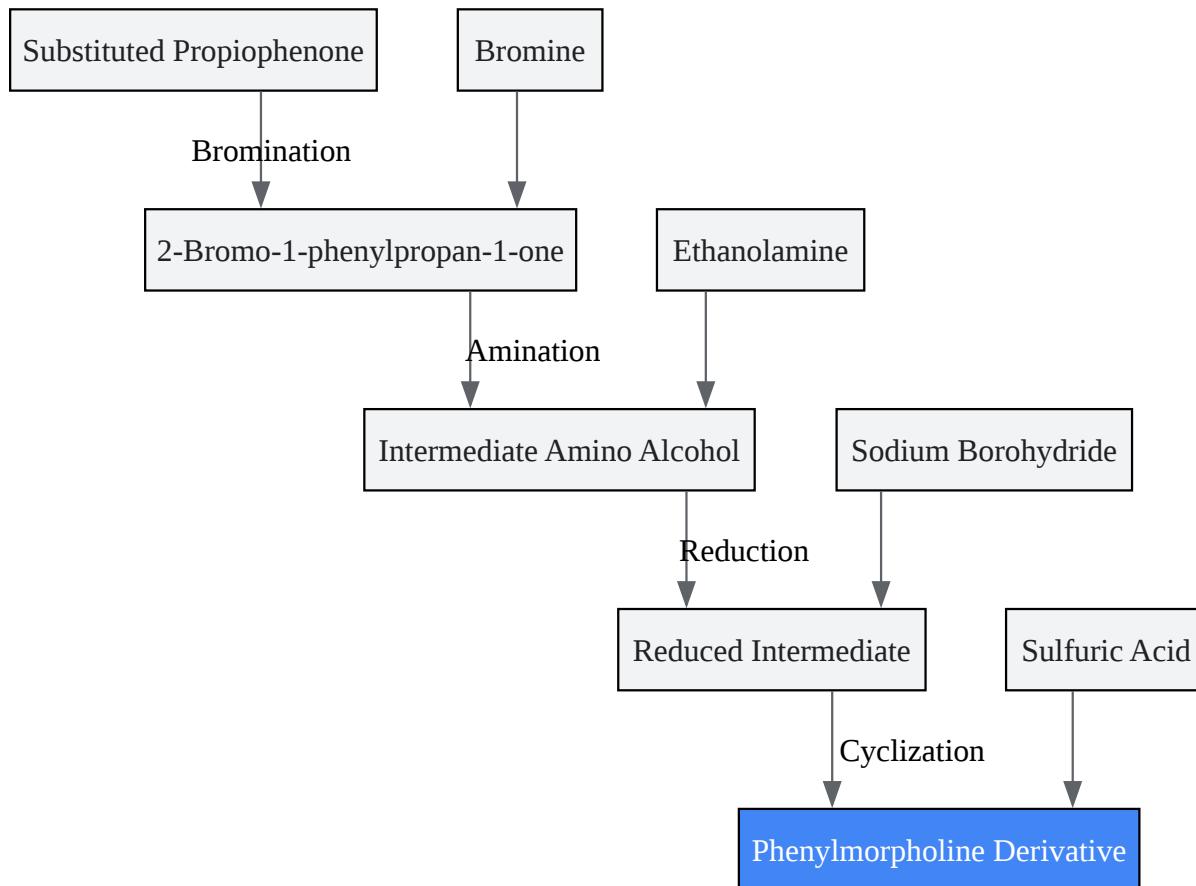
General Synthesis of the Phenylmorpholine Scaffold

A common synthetic route to phenylmorpholine derivatives, such as phenmetrazine (3-methyl-2-phenylmorpholine), involves a multi-step process starting from a substituted propiophenone. [3]

Experimental Protocol: Synthesis of 3-Methyl-2-phenylmorpholine (Phenmetrazine)[3]

- Bromination of Propiophenone: A solution of bromine in a suitable solvent (e.g., dichloromethane) is slowly added to a solution of the corresponding propiophenone. The reaction mixture is stirred until the reaction is complete, and the resulting 2-bromo-1-phenylpropan-1-one is isolated.
- Reaction with Ethanolamine: The crude 2-bromo-1-phenylpropan-1-one is reacted with ethanolamine in the presence of a base (e.g., N,N-diisopropylethylamine) to yield the intermediate amino alcohol.
- Reduction and Cyclization: The intermediate is then reduced with a reducing agent such as sodium borohydride, followed by acid-catalyzed cyclization (e.g., with concentrated sulfuric acid) to form the morpholine ring, yielding the phenylmorpholine derivative.[3]
- Purification: The final product is purified by techniques such as chromatography or recrystallization.

A schematic representation of a typical synthesis is provided below:



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General synthetic workflow for phenylmorpholine derivatives.

Pharmacological Activities and Mechanism of Action

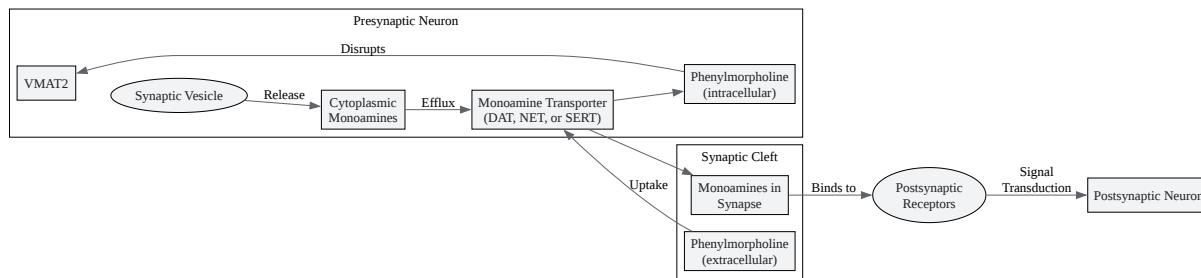
The primary pharmacological action of many phenylmorpholine derivatives is the modulation of monoamine neurotransmitter levels—specifically dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft.^[3]

Monoamine Release

Phenylmorpholine-based stimulants are typically monoamine releasing agents.^[2] They act as substrates for the monoamine transporters (DAT, NET, and SERT), leading to a reversal of the

transporter's function from reuptake to efflux. This process involves the following key steps:

- Uptake into the Presynaptic Terminal: The phenylmorpholine compound is transported into the presynaptic neuron via the monoamine transporters.
- Disruption of Vesicular Storage: Once inside, the compound disrupts the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in the cytoplasmic concentration of the neurotransmitter.
- Transporter-Mediated Efflux: The elevated cytoplasmic monoamine concentration, coupled with the interaction of the phenylmorpholine derivative with the transporter, causes the transporter to reverse its direction, releasing the monoamine into the synaptic cleft.



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Mechanism of monoamine release by phenylmorpholine derivatives.

Structure-Activity Relationships (SAR)

The potency and selectivity of phenylmorpholine derivatives for the different monoamine transporters are highly dependent on the substitution pattern on both the phenyl and morpholine rings.

Compound/ Analog	Substitutio n	DAT Release EC50 (nM)	NET Release EC50 (nM)	SERT Release EC50 (nM)	Reference
(+)- Phenmetrazine	3-methyl	131	50	>10,000	[4]
3-FPM (PAL- 593)	3-fluoro, 3- methyl	43	30	2558	[5]
3-CPM (PAL- 594)	3-chloro, 3- methyl	27	-	301	[2]
4-MPM (PAL- 747)	4-methyl, 3- methyl	1930	1200	520	[3]
2-MPM	2-methyl, 3- methyl	6740	5200	>10,000	[3]

Table 1: Structure-Activity Relationship of Phenmetrazine Analogs at Monoamine Transporters. Data represents the half-maximal effective concentration (EC50) for monoamine release. A lower value indicates higher potency.

Pharmacokinetic Properties (ADME)

The pharmacokinetic profile of phenylmorpholine derivatives is crucial for their therapeutic potential and abuse liability. Phendimetrazine, for example, acts as a prodrug to the more active phenmetrazine.[6][7][8]

Compound	Tmax (hours)	t1/2 (hours)	Metabolism	Excretion	Reference
Phendimetrazine	1 - 3	19 - 24	Hepatic (N-demethylation to phenmetrazine)	Renal	[6][9]
Phenmetrazine	-	~8	Hepatic	Renal	[7]

Table 2: Pharmacokinetic Properties of Phendimetrazine and Phenmetrazine. Tmax: time to reach maximum plasma concentration; t1/2: elimination half-life.

Beyond Stimulant Activity: Emerging Therapeutic Applications

While the phenylmorpholine scaffold is predominantly associated with stimulant activity, recent research has begun to explore its potential in other therapeutic areas.

Anticancer Activity

The morpholine ring is a common feature in many approved and experimental anticancer drugs.[1] Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer, contains a phenylmorpholine-related core structure.[1] This suggests that the phenylmorpholine scaffold could be a valuable starting point for the design of novel kinase inhibitors and other anticancer agents.

Compound Class	Target	In Vitro Activity (IC50)	Reference
Gefitinib (related structure)	EGFR	≤1 μM - 20.44 μM (in various lung cancer cell lines)	[1]
2-Morpholino-4-anilinoquinazolines	PI3K p110α	2.0 nM - 0.58 μM	[10]

Table 3: Anticancer Activity of Phenylmorpholine-related Compounds. IC50 represents the half-maximal inhibitory concentration.

Anti-inflammatory Activity

The morpholine moiety is also found in compounds with anti-inflammatory properties. Some quinazoline derivatives containing a morpholine substituent have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors.[11][12] While research on the anti-inflammatory potential of the core phenylmorpholine scaffold is less extensive, it represents a promising avenue for future investigation.

Key Experimental Protocols

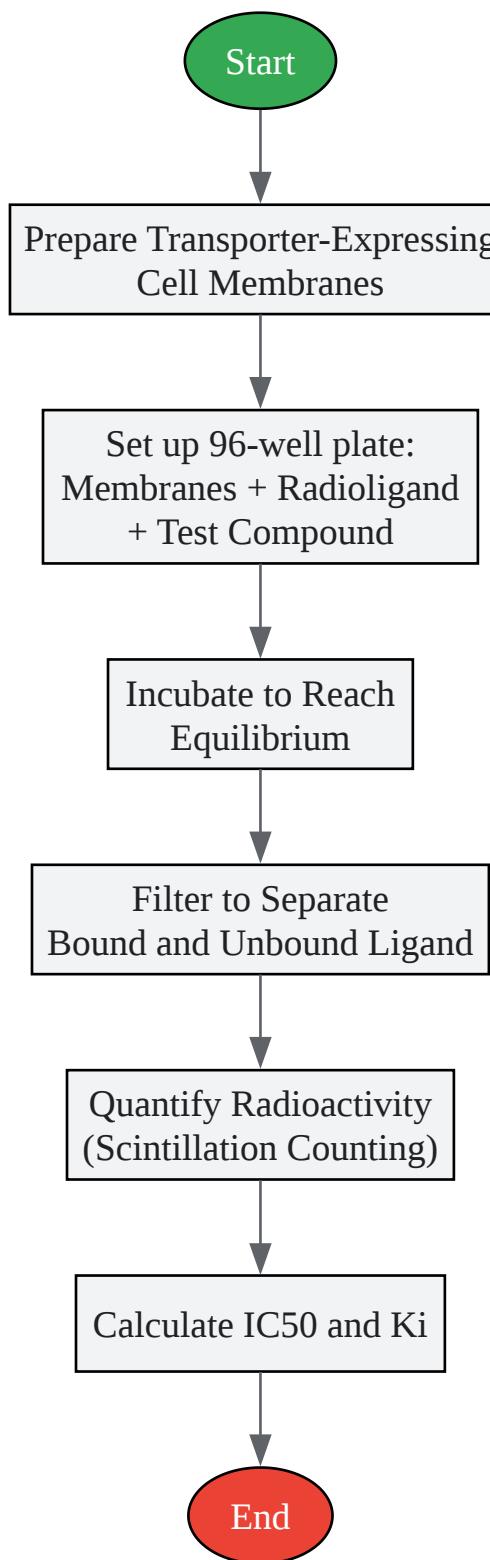
Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, or serotonin transporter.

Experimental Protocol: Radioligand Binding Assay[13][14]

- Membrane Preparation: Prepare cell membranes from cells stably expressing the human monoamine transporter of interest (DAT, NET, or SERT).
- Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound.
- Incubation: Incubate the plate to allow the binding to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
- Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.



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Workflow for a monoamine transporter radioligand binding assay.

Monoamine Release Assay

Objective: To measure the ability of a test compound to induce the release of monoamines from presynaptic nerve terminals or cells expressing the respective transporters.

Experimental Protocol: In Vitro Monoamine Release Assay[15][16][17][18]

- Tissue/Cell Preparation: Use synaptosomes prepared from specific brain regions (e.g., striatum for dopamine) or cells stably expressing the monoamine transporter of interest.
- Preloading (Optional): For some protocols, the tissue or cells are preloaded with a radiolabeled monoamine (e.g., [³H]dopamine).
- Incubation: Incubate the prepared tissue or cells with varying concentrations of the test compound.
- Sample Collection: At specified time points, collect the extracellular medium.
- Quantification: Analyze the concentration of the released monoamine in the collected medium. For radiolabeled assays, use scintillation counting. For endogenous monoamine release, use high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
- Data Analysis: Determine the EC₅₀ value, which is the concentration of the test compound that produces 50% of the maximal release response.

Conclusion

The phenylmorpholine scaffold remains a cornerstone of research in medicinal chemistry, particularly in the realm of CNS-active compounds. Its well-established role as a modulator of monoamine transporters continues to provide a foundation for the development of novel therapeutics for a variety of neurological and psychiatric disorders. Furthermore, the emerging evidence of its potential in oncology and anti-inflammatory applications highlights the versatility of this privileged structure. A thorough understanding of the synthesis, SAR, and pharmacokinetic properties of phenylmorpholine derivatives, coupled with robust in vitro and in vivo evaluation, will be critical for unlocking the full therapeutic potential of this remarkable scaffold.

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